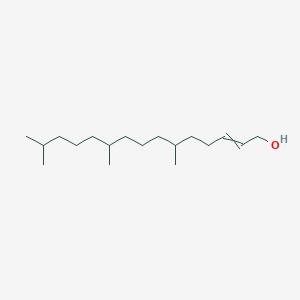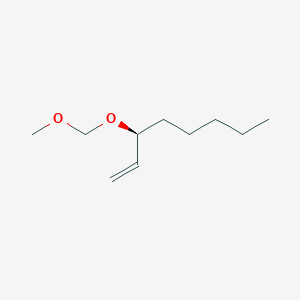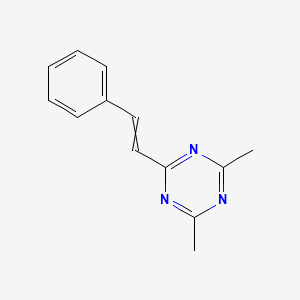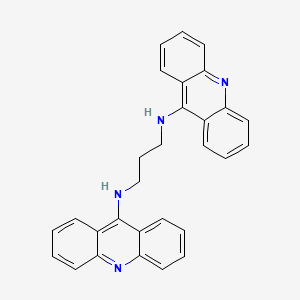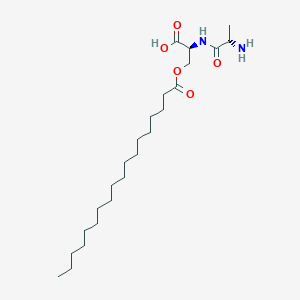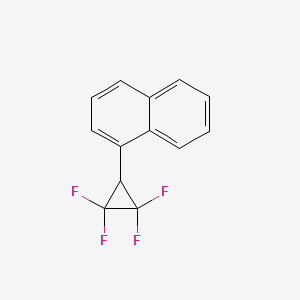
1-(2,2,3,3-Tetrafluorocyclopropyl)naphthalene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,2,3,3-Tetrafluorocyclopropyl)naphthalene is a fluorinated organic compound that features a naphthalene ring substituted with a tetrafluorocyclopropyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,2,3,3-Tetrafluorocyclopropyl)naphthalene typically involves the cyclopropanation of a naphthalene derivative with a tetrafluorocyclopropyl precursor. One common method includes the use of difluorocarbene intermediates generated from reagents such as trifluoromethyltrimethylsilane (TMSCF3) in the presence of a strong base like potassium tert-butoxide. The reaction is carried out under an inert atmosphere at low temperatures to ensure the stability of the reactive intermediates .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance the efficiency and scalability of the synthesis. The use of high-pressure reactors and automated systems can help in maintaining the precise reaction conditions required for the formation of the tetrafluorocyclopropyl group.
化学反応の分析
Types of Reactions
1-(2,2,3,3-Tetrafluorocyclopropyl)naphthalene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to introduce functional groups like carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride to convert ketones or aldehydes into alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in carbon tetrachloride for bromination reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
科学的研究の応用
1-(2,2,3,3-Tetrafluorocyclopropyl)naphthalene has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery.
Medicine: Explored for its potential use in pharmaceuticals due to its unique structural properties.
Industry: Utilized in the development of advanced materials with specific properties such as high thermal stability and chemical resistance
作用機序
The mechanism of action of 1-(2,2,3,3-Tetrafluorocyclopropyl)naphthalene involves its interaction with molecular targets through various pathways. The tetrafluorocyclopropyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of biological molecules. This interaction can lead to the modulation of enzyme activity or receptor binding, resulting in specific biological effects .
類似化合物との比較
Similar Compounds
1,1,2,2-Tetrafluoroethyl-2,2,3,3-tetrafluoropropyl ether: Another fluorinated compound with similar applications in materials science and industry.
2,2,3,3-Tetrafluoro-1-propanol: Used in the production of pharmaceuticals and as a solvent in the electronics industry.
Uniqueness
1-(2,2,3,3-Tetrafluorocyclopropyl)naphthalene is unique due to its combination of a naphthalene ring and a tetrafluorocyclopropyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other fluorinated compounds may not be as effective.
特性
CAS番号 |
922141-54-6 |
|---|---|
分子式 |
C13H8F4 |
分子量 |
240.20 g/mol |
IUPAC名 |
1-(2,2,3,3-tetrafluorocyclopropyl)naphthalene |
InChI |
InChI=1S/C13H8F4/c14-12(15)11(13(12,16)17)10-7-3-5-8-4-1-2-6-9(8)10/h1-7,11H |
InChIキー |
JRPBHLACCRZYFR-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=CC=C2C3C(C3(F)F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,3,5-Trimethyl-6-[(piperazin-1-yl)methyl]pyrazine](/img/structure/B14176488.png)
![(6-Chloro-1H-indol-3-yl)[4-(4-fluorophenyl)piperazin-1-yl]methanone](/img/structure/B14176491.png)
![Dimethyl 7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate](/img/structure/B14176512.png)

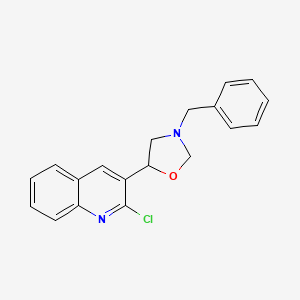
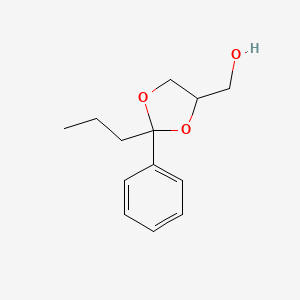
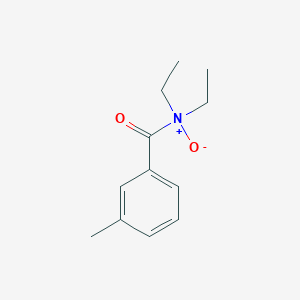
![5-[(4-Phenoxyphenyl)amino]-3-phenyl-1,3-thiazolidine-2,4-dione](/img/structure/B14176541.png)
![{4-[(2-Aminoethyl)carbamoyl]phenoxy}acetic acid](/img/structure/B14176543.png)
